molecular formula C30H34BrF3N4O7S B10849368 4-N-(4-bromophenyl)sulfonyl-1-N-[3-methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide

4-N-(4-bromophenyl)sulfonyl-1-N-[3-methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide

Cat. No.: B10849368
M. Wt: 731.6 g/mol
InChI Key: UUWIYANOKPHUQZ-UHFFFAOYSA-N
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Description

ICI 200,355 is a chemical compound known for its role as an inhibitor of human neutrophil elastase. This compound was initially developed by Imperial Chemical Industries Ltd. and has shown potential in various therapeutic areas, particularly in the treatment of immune system diseases, infectious diseases, and respiratory conditions such as asthma, chronic bronchitis, and cystic fibrosis .

Preparation Methods

The synthesis of ICI 200,355 involves the preparation of substituted tripeptide ketones. The specific synthetic routes and reaction conditions for this compound are not widely detailed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the incorporation of bromine, fluorine, and sulfur atoms into the molecular structure . Industrial production methods would likely involve large-scale synthesis using similar chemical processes, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

ICI 200,355 undergoes various chemical reactions, primarily involving its interaction with human neutrophil elastase. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing its activity. Common reagents and conditions used in these reactions include the presence of human neutrophil elastase and appropriate buffers to maintain the reaction environment . The major product formed from these reactions is the inhibited enzyme complex, which reduces the activity of neutrophil elastase and its associated inflammatory effects.

Mechanism of Action

ICI 200,355 exerts its effects by inhibiting the activity of human neutrophil elastase, a serine protease involved in the degradation of extracellular matrix proteins and the regulation of inflammatory responses. The compound binds to the active site of the enzyme, preventing its interaction with substrate proteins and reducing its proteolytic activity . This inhibition helps to reduce inflammation and tissue damage associated with excessive neutrophil elastase activity.

Comparison with Similar Compounds

ICI 200,355 is part of a new chemical class of inhibitors of human neutrophil elastase, which includes other compounds such as ICI 200,880. Both compounds are substituted tripeptide ketones and demonstrate competitive inhibition kinetics with identical inhibition constants (Ki values) of 5.0 x 10^-10 M . The selectivity of ICI 200,880 for human neutrophil elastase versus other enzymes ranges from 150-fold to greater than 360,000-fold, making it a highly selective inhibitor . The unique structural features and high selectivity of ICI 200,355 and its analogs make them valuable tools for studying the role of neutrophil elastase in various diseases and for developing new therapeutic agents.

Properties

Molecular Formula

C30H34BrF3N4O7S

Molecular Weight

731.6 g/mol

IUPAC Name

4-N-(4-bromophenyl)sulfonyl-1-N-[3-methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C30H34BrF3N4O7S/c1-16(2)23(25(39)30(32,33)34)35-28(42)22-6-5-15-38(22)29(43)24(17(3)4)36-26(40)18-7-9-19(10-8-18)27(41)37-46(44,45)21-13-11-20(31)12-14-21/h7-14,16-17,22-24H,5-6,15H2,1-4H3,(H,35,42)(H,36,40)(H,37,41)

InChI Key

UUWIYANOKPHUQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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